![molecular formula C14H13N3O4 B2896932 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 851095-08-4](/img/structure/B2896932.png)
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
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Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, also known as DPA, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Computational and Pharmacological Potential
1,3,4-Oxadiazole and its derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit moderate to potent effects in various assays, indicating their potential for therapeutic applications in cancer and inflammation treatment (Faheem, 2018).
Anticonvulsant Activities
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities. Some compounds showed significant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure models, highlighting the potential of oxadiazole derivatives in developing new anticonvulsant drugs (Nath et al., 2021).
Antimicrobial and Hemolytic Activity
Oxadiazole compounds have demonstrated varied antimicrobial activities against a range of bacterial and fungal species. Their hemolytic activity assessment suggests these compounds are generally safe, with some exhibiting significant antimicrobial potency without high cytotoxicity, indicating potential for antimicrobial drug development (Gul et al., 2017).
Molecular Docking and Pharmacological Evaluation
The design and synthesis of oxadiazole derivatives aimed at inhibiting Collapsin response mediator protein 1 (CRMP 1) for potential applications in lung cancer treatment have shown promising results. Molecular docking studies further support their potential efficacy, suggesting these compounds as candidates for further development in cancer therapeutics (Panchal et al., 2020).
Anti-inflammatory Activity
Substituted 1,3,4-oxadiazoles have been synthesized and tested for their anti-inflammatory activity, displaying significant effects in comparison to standard drugs. This indicates their utility in developing new anti-inflammatory agents (Nargund et al., 1994).
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-12(8-10-4-2-1-3-5-10)15-14-17-16-13(21-14)11-9-19-6-7-20-11/h1-5,9H,6-8H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRCFGOYRMVOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide |
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